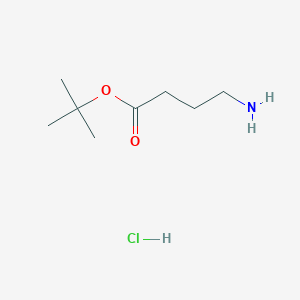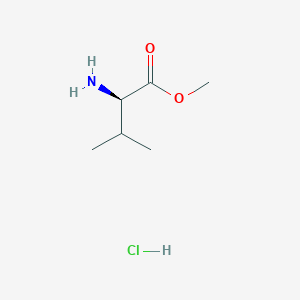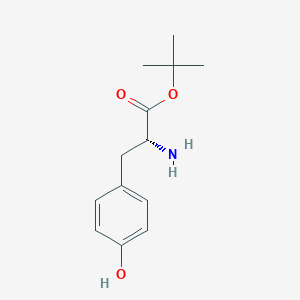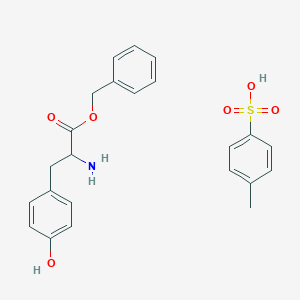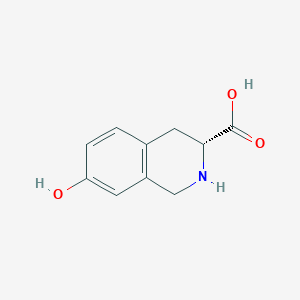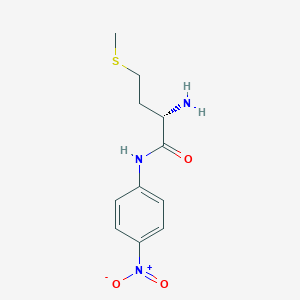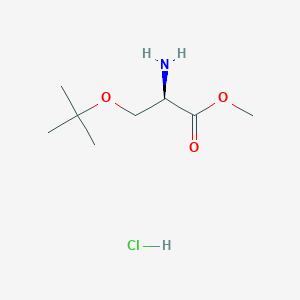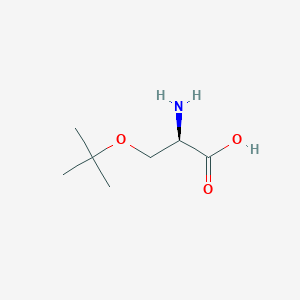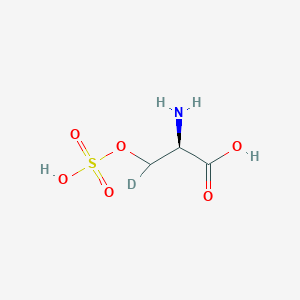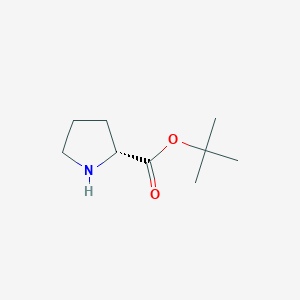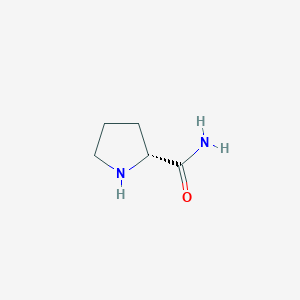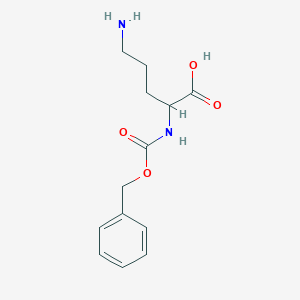
H-DL-Orn(Z)-OH
描述
H-DL-Orn(Z)-OH, also known as Nα-benzyloxycarbonyl-DL-ornithine, is a derivative of the amino acid ornithine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the ornithine molecule. This compound is commonly used in peptide synthesis and serves as a building block for the preparation of various peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Orn(Z)-OH typically involves the protection of the amino group of DL-ornithine with a benzyloxycarbonyl group. This can be achieved through the reaction of DL-ornithine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of DL-ornithine, purification of the product through crystallization or chromatography, and quality control to ensure the purity and consistency of the final compound.
化学反应分析
Types of Reactions: H-DL-Orn(Z)-OH undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under acidic or hydrogenolytic conditions to yield free DL-ornithine.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptide fragments using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis Reactions: The ester bond in the benzyloxycarbonyl group can be hydrolyzed under basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Deprotection: Hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) or treatment with trifluoroacetic acid (TFA) can remove the benzyloxycarbonyl group.
Coupling: Reagents like DCC, DIC, and N-hydroxysuccinimide (NHS) are commonly used for peptide bond formation.
Major Products:
Deprotected Ornithine: Removal of the benzyloxycarbonyl group yields DL-ornithine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains or cyclic peptides.
科学研究应用
H-DL-Orn(Z)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides and proteins, allowing for the selective introduction of ornithine residues.
Bioconjugation: The compound can be used to modify proteins and peptides with various functional groups for bioconjugation studies.
Drug Development: It serves as a precursor for the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study the role of ornithine in metabolic pathways and its impact on cellular functions.
作用机制
The mechanism of action of H-DL-Orn(Z)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of ornithine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group of ornithine can participate in various biochemical reactions, including the formation of peptide bonds and interactions with enzymes and receptors.
相似化合物的比较
H-DL-Lys(Z)-OH: Nα-benzyloxycarbonyl-DL-lysine, another protected amino acid used in peptide synthesis.
H-DL-Arg(Z)-OH: Nα-benzyloxycarbonyl-DL-arginine, used for similar purposes in peptide synthesis.
Uniqueness: H-DL-Orn(Z)-OH is unique due to the presence of the ornithine residue, which has distinct biochemical properties compared to lysine and arginine. Ornithine plays a crucial role in the urea cycle and has specific interactions with enzymes and receptors that differ from those of lysine and arginine.
属性
IUPAC Name |
5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGRWJVRLNJIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)
